PipecuroniumBromide
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Overview
Description
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures to induce muscle relaxation. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, making it a potent neuromuscular blocking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal precursors with piperazine derivatives. The key steps include:
Formation of the steroidal backbone: This involves the synthesis of the androstane skeleton.
Introduction of piperazine moieties: Piperazine derivatives are introduced to the steroidal backbone through nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms using methyl bromide to form the bisquaternary structure.
Industrial Production Methods
Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of steroidal precursors: Large-scale synthesis of the androstane skeleton.
Automated reaction systems: Use of automated systems to introduce piperazine derivatives and perform quaternization.
Purification and crystallization: The final product is purified through crystallization and other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pipecuronium bromide undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups on the steroidal backbone.
Oxidation and reduction reactions: Modifying the oxidation state of the steroidal core.
Hydrolysis: Breaking down the ester bonds in the compound.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents like piperazine derivatives and methyl bromide.
Oxidation reactions: Use oxidizing agents such as potassium permanganate.
Reduction reactions: Employ reducing agents like lithium aluminum hydride.
Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include modified steroidal compounds with altered functional groups, oxidation states, or hydrolyzed ester bonds .
Scientific Research Applications
Pipecuronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of bisquaternary ammonium compounds.
Biology: Investigated for its effects on neuromuscular transmission and receptor interactions.
Medicine: Extensively used in anesthesia to provide muscle relaxation during surgeries. It is also studied for its potential therapeutic applications in conditions requiring muscle relaxation.
Industry: Utilized in the development of new neuromuscular blocking agents and related pharmaceuticals .
Mechanism of Action
Pipecuronium bromide exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor end plate, reducing the response of the end plate to acetylcholine. This inhibition prevents muscle contraction, leading to muscle relaxation. Additionally, pipecuronium bromide acts as an antagonist of M2 and M3 muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Pancuronium bromide: Another bisquaternary aminosteroid muscle relaxant with similar neuromuscular blocking properties.
Vecuronium bromide: A non-depolarizing neuromuscular blocking agent with a shorter duration of action compared to pipecuronium bromide.
Rocuronium bromide: Known for its rapid onset of action and intermediate duration, making it suitable for shorter surgical procedures
Uniqueness
Pipecuronium bromide is unique due to its high potency and long duration of action. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures. Its bisquaternary structure also contributes to its strong binding affinity to nicotinic acetylcholine receptors, enhancing its neuromuscular blocking effects .
Properties
Molecular Formula |
C9H23BrN4O7S2 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid;urea;hydrobromide |
InChI |
InChI=1S/C8H18N2O6S2.CH4N2O.BrH/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;2-1(3)4;/h1-8H2,(H,11,12,13)(H,14,15,16);(H4,2,3,4);1H |
InChI Key |
WGBNBQWFBCPQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C(=O)(N)N.Br |
Origin of Product |
United States |
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